molecular formula C26H21N3O3 B2572487 N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 921825-71-0

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No. B2572487
CAS RN: 921825-71-0
M. Wt: 423.472
InChI Key: TYDVOLDIHCXPLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential as a therapeutic agent.

Scientific Research Applications

Potential in Antimicrobial Studies

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide and its derivatives have been studied for their potential antimicrobial properties. A series of compounds with similar structural frameworks were synthesized and tested for in vitro antibacterial and antifungal activities against a variety of pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, among others. These compounds were observed to have varying degrees of antimicrobial efficacy, indicating the potential of this chemical structure in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Applications in Neurological Research

Compounds structurally related to N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide have been explored for their applications in neurological research. For instance, the synthesis of N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs of WAY100635 showcased their potential as PET tracers for serotonin 5-HT(1A) receptors. These compounds demonstrated high brain uptake, slow brain clearance, and stability, indicating their utility in in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

Antitubercular and Anticancer Potential

The synthesis and evaluation of xanthone derivatives, including those structurally related to N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide, have demonstrated promising results in antimycobacterial assays. Some derivatives displayed significant inhibition of M. tuberculosis growth, indicating potential in the treatment of tuberculosis. Furthermore, certain compounds have exhibited cytotoxic activity, hinting at possible applications in cancer therapy (Szkaradek et al., 2008).

Molecular Interaction and Computational Studies

Studies involving compounds with structural similarities to N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide have also delved into computational chemistry methods, non-linear optical (NLO) properties, and molecular docking analyses. These compounds have been examined for their interactions with the colchicine binding site of tubulin, suggesting their potential role in inhibiting tubulin polymerization and anticancer activity (Jayarajan et al., 2019).

properties

IUPAC Name

N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3/c30-24-15-14-21(18-8-2-1-3-9-18)28-29(24)17-16-27-26(31)25-19-10-4-6-12-22(19)32-23-13-7-5-11-20(23)25/h1-15,25H,16-17H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDVOLDIHCXPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.